
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide” is a derivative of "2-(4-bromo-2-fluorophenoxy)butanoic acid" . This parent compound has a molecular weight of 277.09 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2-fluorophenoxy)butanoic acid” is 1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This can provide some insights into the molecular structure of the compound.Physical And Chemical Properties Analysis
The parent compound, “2-(4-bromo-2-fluorophenoxy)butanoic acid”, is a solid at room temperature . It has a molecular weight of 277.09 . For a similar compound, “4-Bromo-2-fluorophenol”, the boiling point is 79 °C/7 mmHg, the density is 1.744 g/mL at 25 °C, and the refractive index is n20/D 1.566 .Scientific Research Applications
Synthesis and Application in Radiopharmaceuticals
- 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide and related compounds have been investigated for their potential in synthesizing radiopharmaceuticals. For instance, the synthesis of 4-[18F]Fluorophenol, a compound structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide, has been explored for creating complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Fluorescent Probes and Intracellular pH Measurement
- Fluorinated derivatives of o-aminophenol, which are structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide, have been used in creating pH-sensitive probes for measuring intracellular pH. These compounds have shown negligible affinity for other physiological ions, making them effective for specific measurements (Rhee, Levy, & London, 1995).
Advanced Synthesis Techniques
- The compound has been involved in advanced synthesis techniques like the Ullmann ether synthesis. This method has been used to introduce the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals, demonstrating its versatility in chemical synthesis (Stoll, Ermert, Oya, Kung, & Coenen, 2004).
Pharmaceutical Research
- In pharmaceutical research, similar compounds have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies indicate the diverse applications of such compounds in drug discovery and development (Rani, Pal, Hegde, & Hashim, 2016).
Analytical Chemistry
- Derivatives of this compound have been used in the field of analytical chemistry, particularly in the fluorogenic labeling for high-performance liquid chromatographic analyses of various pharmaceutical formulations (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Environmental Biotechnology
- Studies on the anaerobic transformation of phenolic compounds to benzoates have utilized fluorophenols as analogs. This research provides insights into the environmental biodegradation of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Materials Science
- In materials science, compounds structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide have been used in the synthesis of novel copolymers with styrene. This highlights its role in creating new materials with potentially unique properties (Hussain et al., 2019).
properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIGXOMNRBSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

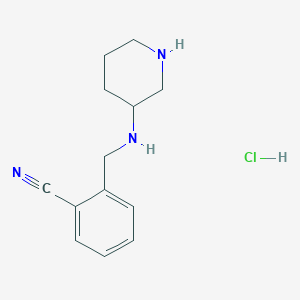
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)
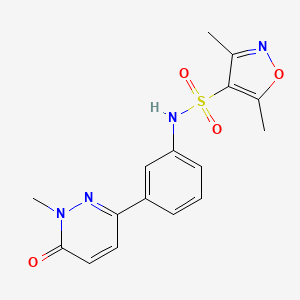

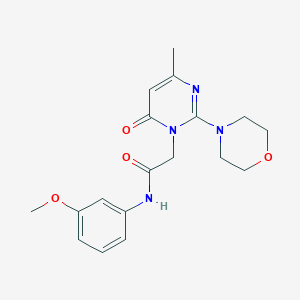
![Pyrazin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2536685.png)

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2536688.png)
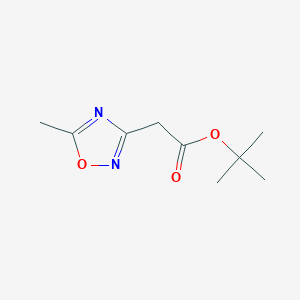
![4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536691.png)
![(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine](/img/structure/B2536692.png)
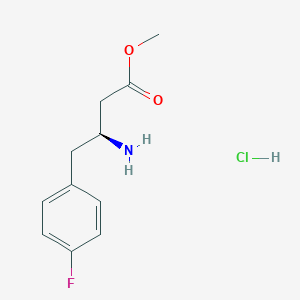
![4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2536695.png)